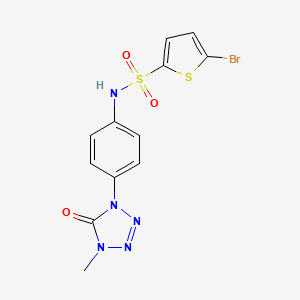

5-bromo-N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)thiophene-2-sulfonamide

Description

This compound features a thiophene-2-sulfonamide core substituted with a bromine atom at the 5-position and a para-substituted phenyl group bearing a 4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl moiety. Its synthesis likely involves cycloaddition reactions for the tetrazole ring and nucleophilic substitution for the sulfonamide linkage .

Properties

IUPAC Name |

5-bromo-N-[4-(4-methyl-5-oxotetrazol-1-yl)phenyl]thiophene-2-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BrN5O3S2/c1-17-12(19)18(16-15-17)9-4-2-8(3-5-9)14-23(20,21)11-7-6-10(13)22-11/h2-7,14H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXRWBQODXNWJSO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)N(N=N1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(S3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BrN5O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)thiophene-2-sulfonamide typically involves multiple steps:

Bromination of Thiophene: The thiophene ring is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide.

Formation of the Sulfonamide Group: The brominated thiophene is then reacted with sulfonyl chloride in the presence of a base like pyridine to form the sulfonamide.

Synthesis of the Tetrazole Moiety: The tetrazole ring is synthesized via a [3+2] cycloaddition reaction between an azide and a nitrile.

Coupling Reactions: The final step involves coupling the tetrazole derivative with the brominated thiophene sulfonamide under conditions that may include the use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts such as DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for the bromination and sulfonamide formation steps, and large-scale batch reactors for the coupling reactions.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

Reduction: Reduction reactions can target the sulfonamide group, converting it to an amine under conditions involving reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The bromine atom on the thiophene ring can be substituted with various nucleophiles (e.g., amines, thiols) under palladium-catalyzed cross-coupling conditions (e.g., Suzuki or Heck reactions).

Common Reagents and Conditions

Oxidation: m-CPBA, hydrogen peroxide.

Reduction: LiAlH4, sodium borohydride (NaBH4).

Substitution: Palladium catalysts, bases like potassium carbonate (K2CO3), solvents such as dimethylformamide (DMF).

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted thiophenes depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

Biologically, the compound’s sulfonamide and tetrazole groups are of interest due to their potential interactions with biological targets. These functionalities are known to exhibit antimicrobial and anti-inflammatory properties.

Medicine

In medicinal chemistry, the compound is investigated for its potential as a drug candidate. The sulfonamide group is a common pharmacophore in many drugs, and the tetrazole moiety can mimic carboxylic acids, enhancing the compound’s binding affinity to certain enzymes or receptors.

Industry

Industrially, the compound could be used in the development of new materials with specific electronic or optical properties, given the presence of the thiophene ring which is known for its conductive properties.

Mechanism of Action

The mechanism of action of 5-bromo-N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)thiophene-2-sulfonamide involves its interaction with biological targets through its sulfonamide and tetrazole groups. These groups can form hydrogen bonds and ionic interactions with enzymes or receptors, potentially inhibiting their activity. The bromine atom may also participate in halogen bonding, further stabilizing the compound’s interaction with its target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Thiophene Sulfonamide Cores

N-(4-bromo-2-fluorophenyl)-5-[3-(trifluoromethyl)-1H-pyrazol-5-yl]thiophene-2-sulfonamide

- Key Differences :

5-bromo-N-[1-[(3-chlorophenyl)methyl]-1,2,4-triazol-3-yl]thiophene-2-sulfonamide

Compounds with Tetrazolyl or Triazolyl Substituents

3-(4-Bromobenzyl)-5-(thiophen-2-yl)-4H-1,2,4-triazole Derivatives

- Key Differences :

- Biological Activity : Demonstrated antimicrobial efficacy, suggesting the target compound may share similar bioactivity if tested .

5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones

Physicochemical and Electronic Properties

Stability and Reactivity

- Tautomerism: The tetrazolyl-oxo group in the target compound may exhibit keto-enol tautomerism, influencing its interaction with biological targets compared to triazole-thiones .

- Hydrolytic Stability : Sulfonamide groups generally resist hydrolysis, but electron-withdrawing substituents (e.g., CF₃) in analogues may alter degradation pathways .

Q & A

Q. What are the established synthetic routes for 5-bromo-N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)thiophene-2-sulfonamide, and what key intermediates are involved?

The synthesis typically involves multi-step reactions:

- Step 1: Condensation of 3-aminothiophene-2-carboxamide with 3,4-dimethoxybenzaldehyde to form a Schiff base intermediate .

- Step 2: Reaction with sodium azide in tetrahydrofuran to introduce the tetrazole ring .

- Step 3: Hydrolysis of methoxy groups to hydroxyl derivatives, followed by phosphorylation with substituted phenyl phosphoro dichloridates to yield the final sulfonamide-tetrazole hybrid . Key intermediates include the Schiff base (pre-tetrazole) and phosphorylated intermediates. Reaction conditions (e.g., solvent, temperature) are critical for optimizing yield .

Q. How is the compound characterized to confirm its structural integrity and purity?

Standard characterization methods include:

- Spectroscopic Analysis: IR confirms functional groups (e.g., sulfonamide S=O stretches at ~1150–1350 cm⁻¹). ¹H/¹³C NMR identifies proton and carbon environments (e.g., tetrazole ring protons at δ 8–9 ppm) .

- Mass Spectrometry: High-resolution MS validates molecular weight and fragmentation patterns .

- Elemental Analysis: Ensures stoichiometric purity (C, H, N, S percentages) . Advanced techniques like X-ray crystallography (for crystalline derivatives) resolve 3D structures .

Advanced Research Questions

Q. What methodologies are employed to evaluate the biological activity of this compound, and what are the primary findings from these assays?

- Antimicrobial Screening: Broth dilution assays determine minimum inhibitory concentrations (MICs) against bacterial/fungal strains (e.g., S. aureus, E. coli, C. albicans). Derivatives with electron-withdrawing substituents show enhanced activity .

- Antitumor Assays: NCI-60 cell line panels evaluate growth inhibition (GI₅₀ values). Sulfonamide-tetrazole hybrids exhibit selective activity against breast (MCF-7) and colon (HCT-116) cancer lines .

- Molecular Docking: AutoDock/Vina software predicts binding to targets like dihydrofolate reductase (DHFR) or β-tubulin, correlating sulfonamide and tetrazole groups with hydrogen bonding and hydrophobic interactions .

Q. How can researchers resolve contradictions in biological activity data across different studies involving this compound?

Discrepancies often arise from:

- Assay Conditions: Variations in pH, solvent (DMSO vs. aqueous buffers), or incubation time affect compound solubility and stability .

- Structural Modifications: Minor changes in substituents (e.g., bromine vs. fluorine) alter pharmacokinetics. Comparative SAR studies identify critical functional groups .

- Cell Line Heterogeneity: Genetic differences in microbial/cancer lines influence susceptibility. Cross-validation using isogenic cell pairs is recommended .

Q. What are the best practices for conducting molecular docking studies to predict the compound's interactions with biological targets?

- Target Selection: Prioritize proteins with known sulfonamide/tetrazole affinity (e.g., carbonic anhydrase IX for anticancer activity) .

- Ligand Preparation: Optimize protonation states (e.g., tetrazole exists in tautomeric forms) and assign partial charges using tools like AMBER .

- Validation: Compare docking poses with co-crystallized ligands (PDB structures) to assess accuracy. Use RMSD thresholds <2.0 Å for reliable predictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.